molecular formula C9H16O2 B6155332 2-cyclobutyl-3-methylbutanoic acid CAS No. 1501792-45-5

2-cyclobutyl-3-methylbutanoic acid

Cat. No.: B6155332
CAS No.: 1501792-45-5
M. Wt: 156.22 g/mol
InChI Key: DSXGPENUYCWXMH-UHFFFAOYSA-N
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Description

2-Cyclobutyl-3-methylbutanoic acid is an organic compound that belongs to the class of carboxylic acids It features a cyclobutyl group attached to the second carbon and a methyl group attached to the third carbon of a butanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclobutyl-3-methylbutanoic acid can be achieved through several methods. One common approach involves the alkylation of cyclobutane with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. Another method involves the use of Grignard reagents, where cyclobutyl magnesium bromide reacts with an appropriate ester to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize catalytic hydrogenation and oxidation reactions under controlled conditions to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclobutyl-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity and interactions with enzymes.

    Medicine: Research explores its potential therapeutic effects and its role as a precursor in drug synthesis.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-cyclobutyl-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclobutyl and methyl groups contribute to the compound’s overall hydrophobicity and steric properties, affecting its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclobutyl-3-methylbutanoic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties.

Properties

CAS No.

1501792-45-5

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

2-cyclobutyl-3-methylbutanoic acid

InChI

InChI=1S/C9H16O2/c1-6(2)8(9(10)11)7-4-3-5-7/h6-8H,3-5H2,1-2H3,(H,10,11)

InChI Key

DSXGPENUYCWXMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1CCC1)C(=O)O

Purity

95

Origin of Product

United States

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